molecular formula C2H6N2OS B14452410 S-Methyl hydrazinecarbothioate CAS No. 74585-83-4

S-Methyl hydrazinecarbothioate

Cat. No.: B14452410
CAS No.: 74585-83-4
M. Wt: 106.15 g/mol
InChI Key: MODFOEUMXQEGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Methyl hydrazinecarbothioate (CAS: varies; molecular formula: C₂H₆N₂S₂) is a thiocarbamate derivative characterized by a hydrazine backbone substituted with a methylthio group. It is synthesized via the reaction of hydrazine hydrate with carbon disulfide in the presence of potassium hydroxide, followed by methylation using methyl iodide under controlled conditions (below 10°C) . This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing thiosemicarbazones and heterocyclic derivatives with biological activities such as tuberculostatic and antiparasitic properties . Its crystal structure reveals planar geometry in derivatives, as observed in methyl hydrazinecarbodithioate-isatin hybrids .

Properties

CAS No.

74585-83-4

Molecular Formula

C2H6N2OS

Molecular Weight

106.15 g/mol

IUPAC Name

S-methyl N-aminocarbamothioate

InChI

InChI=1S/C2H6N2OS/c1-6-2(5)4-3/h3H2,1H3,(H,4,5)

InChI Key

MODFOEUMXQEGMX-UHFFFAOYSA-N

Canonical SMILES

CSC(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Methyl hydrazinecarbothioate can be synthesized through several methods. One common approach involves the reaction of hydrazinecarbothioate with methyl iodide under basic conditions. The reaction typically proceeds as follows: [ \text{NH2NHCS2H} + \text{CH3I} \rightarrow \text{NH2NHCS2CH3} + \text{HI} ] This reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: S-Methyl hydrazinecarbothioate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazinecarbothioates.

Scientific Research Applications

Chemistry: S-Methyl hydrazinecarbothioate is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

Biology: In biological research, it is used to study enzyme mechanisms and as a potential inhibitor of certain enzymatic pathways.

Medicine: While not widely used in medicine, its derivatives are being explored for potential therapeutic applications, including as anticancer agents.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and as an intermediate in the synthesis of various specialty chemicals.

Mechanism of Action

The mechanism by which S-Methyl hydrazinecarbothioate exerts its effects involves its interaction with nucleophiles and electrophiles. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile reagent in various chemical processes.

Comparison with Similar Compounds

Key Observations :

  • S-Methyl hydrazinecarbothioate is structurally simpler but serves as a critical precursor for bioactive derivatives.
  • Benzothiazole derivatives (e.g., compound from –2) exhibit enhanced enzyme inhibitory activity due to aromatic heterocycles improving binding affinity .
  • Cyclohexylidene derivatives leverage intramolecular hydrogen bonding for structural stability, aiding in crystallinity and pharmacological targeting .

Physicochemical Properties

Table 2: Physicochemical Data of Selected Compounds

Compound Name Molecular Formula Melting Point (°C) Spectral Data (Key Peaks) References
This compound C₂H₆N₂S₂ 110–112 ¹H-NMR (DMSO-d₆): δ 2.32 (s, 3H, SCH₃)
S-(5-Methoxybenzothiazol-2-yl) hydrazinecarbothioate C₉H₉N₃OS₂ 198–200 IR (KBr): 3250 cm⁻¹ (N–H), 1600 cm⁻¹ (C=N)
Methyl hydrazinecarbodithioate-isatin hybrid C₁₁H₁₁N₃OS₂ 160–162 X-ray: Monoclinic P2₁/c space group; planar geometry (r.m.s. deviation = 0.033 Å)

Key Observations :

  • Methyl substituents (e.g., SCH₃ in S-methyl derivatives) produce distinct NMR singlets (δ 2.1–2.3) and IR peaks for S–C bonds .
  • Aromatic substituents (e.g., benzothiazole) introduce π-π stacking interactions, reflected in higher melting points .

Key Observations :

  • S-Methyl derivatives demonstrate broad-spectrum antimicrobial activity, likely due to thioamide groups disrupting microbial enzymes .
  • Benzothiazole derivatives show superior selectivity for MAO-B over MAO-A, attributed to hydrophobic interactions with the enzyme’s active site .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.